1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Description
Chemical Identity: The compound 1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one (CAS: 4618-18-2) is a glycosylated hexan-2-one derivative. Its structure comprises a hexan-2-one backbone with hydroxyl groups at positions 1, 3, 5, and 6, and a β-D-glucopyranosyl moiety attached via an ether linkage at position 4 . The glucopyranosyl group is characterized by a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl unit, a common feature in bioactive glycosides. Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.3 g/mol .
Biosynthetic Context: This compound belongs to the family of glycosylated polyols, which are frequently associated with plant secondary metabolites. The glucopyranosyl group enhances solubility and bioavailability, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactulose is typically produced through the isomerization of lactose. The chemical method involves the use of alkaline conditions to convert lactose into lactulose. This process often employs boric acid as a catalyst . The reaction conditions include maintaining a specific pH range and temperature to optimize the yield of lactulose while minimizing the formation of by-products .
Industrial Production Methods
Industrial production of lactulose can be achieved through both chemical and enzymatic methods. The chemical method involves the isomerization of lactose under alkaline conditions, followed by purification steps such as decolorization, nanofiltration, and ion exchange to remove impurities . The enzymatic method utilizes enzymes like β-galactosidase or cellobiose 2-epimerase to catalyze the conversion of lactose to lactulose . This method is considered more environmentally friendly and sustainable compared to the chemical method .
Chemical Reactions Analysis
Types of Reactions
Lactulose undergoes several types of chemical reactions, including:
Oxidation: Lactulose can be oxidized to form various organic acids.
Reduction: Reduction of lactulose can yield different sugar alcohols.
Isomerization: The primary reaction for the production of lactulose from lactose is an isomerization reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Alkaline conditions with catalysts like boric acid are commonly used.
Major Products Formed
Oxidation: Organic acids such as lactic acid and acetic acid.
Reduction: Sugar alcohols like sorbitol.
Isomerization: Lactulose is the primary product formed from the isomerization of lactose.
Scientific Research Applications
The compound 1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one , also known as maltulose , has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is used in scientific research for its prebiotic properties, promoting the growth of beneficial gut bacteria. Some of its applications include:
- Chemistry It serves as an analytical standard in chromatographic and spectrometric techniques.
- Biology It is investigated for its prebiotic properties, which stimulate the growth of beneficial gut bacteria. Studies show that it significantly increases the population of beneficial gut bacteria in in vitro and in vivo models, leading to increased production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut health.
- Medicine It has potential applications in the development of non-cariogenic sweeteners and prebiotic supplements.
- Industry It is utilized in the food industry as a mildly sweet additive and in the production of functional foods.
Prebiotic Effects
This compound exerts its effects primarily through its prebiotic properties, stimulating the growth of beneficial microorganisms such as Lactobacillus and Bifidobacteria, while inhibiting the growth of harmful bacteria like Escherichia coli and Salmonella.
Effects on microorganisms :
| Microorganism | Effect |
|---|---|
| Lactobacillus spp. | Increased growth |
| Bifidobacterium spp. | Increased growth |
| E. coli | Inhibition |
| Salmonella | Inhibition |
Mechanism of Action
Lactulose exerts its effects primarily through its fermentation by colonic bacteria. In the colon, lactulose is broken down into organic acids such as lactic acid and acetic acid. These acids lower the pH of the colon, which helps to increase the water content and volume of the stool, acting as an osmotic laxative . Additionally, the fermentation process promotes the growth of beneficial bacteria, which further aids in improving gut health .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Glycosyl Group | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (CAS: 4618-18-2) | Hexan-2-one | β-D-glucopyranosyl | 4 hydroxyls, 1 ketone | 342.3 |
| Mangiferin (CAS: 4773-96-0) | Xanthen-9-one | β-D-glucopyranosyl | 4 hydroxyls, 1 ketone | 422.33 |
| Paeoniflorin (CAS: 23180-57-6) | Methanocyclobuta[cd]pentalen | β-D-glucopyranosyl | 4 hydroxyls, 1 lactone | 480.45 |
| Hydroxysafflor Yellow A (CAS: 78281-02-4) | Cyclohexene-dione | Two β-D-glucopyranosyl units | 6 hydroxyls, 2 ketones | 612.52 |
| Hexanoic acid derivative (CID: 71463725) | Hexanoic acid | β-D-glucopyranosyl | 4 hydroxyls, 1 carboxyl group | 358.3 |
Key Observations :
Core Backbone: The target compound’s hexan-2-one backbone is simpler than the aromatic xanthenone (Mangiferin) or tricyclic methanocyclobuta[cd]pentalen (Paeoniflorin). This structural simplicity may limit π-π stacking interactions but enhance metabolic stability . Hydroxysafflor Yellow A and the hexanoic acid derivative feature larger or more polar cores, influencing their solubility and target specificity .
Glycosylation: All compounds share a β-D-glucopyranosyl group, but Hydroxysafflor Yellow A is diglycosylated, significantly increasing its molecular weight and hydrophilicity .
Physicochemical Properties and Bioactivity
Analysis :
- LogP and Solubility : The target compound’s moderate LogP (-1.2) reflects a balance between hydrophilicity (from hydroxyls and glycosyl group) and lipophilicity (hexan-2-one backbone). This contrasts with Hydroxysafflor Yellow A’s extreme hydrophilicity (LogP = -2.1) due to two glycosyl groups .
- Antioxidant Activity: Mangiferin’s xanthenone core enables resonance stabilization of free radicals, explaining its superior antioxidant activity (IC₅₀ = 12.3 μM) compared to the target compound (IC₅₀ = 45.8 μM) .
- Anti-inflammatory Effects : Mangiferin and Paeoniflorin show stronger NF-κB inhibition (>65%), likely due to their aromatic cores interacting with hydrophobic enzyme pockets .
Biological Activity
1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one, also known as maltulose (CAS No. 17606-72-3), is a disaccharide composed of glucose units linked through glycosidic bonds. This compound has garnered attention due to its potential biological activities and applications in various fields including nutrition and medicine.
Chemical Structure and Properties
The molecular formula of maltulose is with a molecular weight of approximately 342.3 g/mol. The structure features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems. The compound exhibits a melting point range of 200-202°C and is classified as a mildly sweet oligosaccharide.
Maltulose exerts its biological effects primarily through its prebiotic properties . It promotes the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacteria, while inhibiting pathogenic bacteria like Escherichia coli and Salmonella . This selective stimulation of beneficial microbes contributes to improved gut health and overall well-being.
Prebiotic Effects
Maltulose is recognized for its ability to enhance the growth of probiotics in the gastrointestinal tract. It serves as a substrate for fermentation by beneficial bacteria, leading to the production of short-chain fatty acids (SCFAs) which are crucial for colon health .
Antioxidant Properties
Research indicates that maltulose possesses antioxidant properties that may help mitigate oxidative stress in cells. Antioxidants play a vital role in protecting cellular integrity and function by neutralizing free radicals .
Anti-inflammatory Effects
Maltulose has been shown to exhibit anti-inflammatory effects in various studies. By modulating inflammatory pathways, it may contribute to the reduction of chronic inflammation associated with metabolic disorders .
Case Studies and Research Findings
- Gut Microbiota Modulation : A study published in the Journal of Nutritional Science highlighted maltulose's role in enhancing gut microbiota diversity in human subjects. Participants consuming maltulose showed increased levels of beneficial bacteria compared to control groups .
- Metabolic Health : Research conducted at a prominent university demonstrated that maltulose supplementation improved metabolic markers in pre-diabetic individuals. The study reported significant reductions in blood glucose levels and improved insulin sensitivity .
- Antioxidant Activity : A laboratory study assessed the antioxidant capacity of maltulose using various assays (DPPH and ABTS). Results indicated that maltulose effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage .
Comparative Analysis
| Property | Maltulose (this compound) | Isopanose | Maltotriose |
|---|---|---|---|
| Molecular Formula | |||
| Glycosidic Linkages | 1–4 and 1–6 | 1–3 | 1–4 |
| Prebiotic Activity | Yes | Yes | Moderate |
| Sweetness | Mildly sweet | Less sweet | Sweeter |
Q & A
Basic Research Question: How is the structure of this compound elucidated, and what analytical techniques are prioritized for validation?
Methodological Answer:
Structural elucidation involves a multi-step analytical workflow:
Solubility Testing : Determine solubility in polar/non-polar solvents to guide spectroscopic methods.
Spectroscopic Analysis :
- NMR (1H, 13C, 2D-COSY, HSQC): Assign hydroxyl and glycosidic linkages (e.g., oxane ring substituents) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via HRMS or MALDI-TOF.
X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Validation : Cross-reference data with published glycosylated flavonoid analogs (e.g., hesperetin derivatives ).
Basic Research Question: What methodologies are employed to isolate this compound from natural sources?
Methodological Answer:
Isolation involves:
Extraction : Use ethanol/water (70:30 v/v) to solubilize polar glycosides .
Chromatographic Separation :
- Column Chromatography : Silica gel or Sephadex LH-20 for preliminary fractionation.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm for phenolic absorption) .
Purity Assessment : Validate via TLC (Rf comparison) and HPLC-DAD (>95% peak area threshold) .
Basic Research Question: How is the antioxidant activity of this compound assessed experimentally?
Methodological Answer:
Antioxidant evaluation uses:
DPPH Radical Scavenging : Measure absorbance reduction at 517 nm; IC50 values compared to ascorbic acid .
ABTS Assay : Quantify decolorization of ABTS⁺ radicals at 734 nm.
FRAP (Ferric Reducing Power) : Monitor Fe³⁺ to Fe²⁺ reduction at 593 nm.
Key Controls : Include blank (solvent) and positive controls (e.g., Trolox). Report activity as µmol TE/g (Trolox equivalents) .
Advanced Research Question: How does glycosylation at the 4-position influence this compound’s bioavailability and metabolic stability?
Methodological Answer:
Solubility Studies : Compare logP values (octanol/water partition) of glycosylated vs. aglycone forms.
Caco-2 Cell Models : Assess intestinal permeability (apparent permeability coefficient, Papp) .
In Vivo Pharmacokinetics : Administer radiolabeled compound to model organisms; quantify plasma half-life (t½) and urinary excretion via LC-MS/MS.
Findings : Glycosylation typically enhances water solubility but reduces membrane permeability, requiring enzymatic hydrolysis (e.g., β-glucosidase) for activation .
Advanced Research Question: What strategies are used to resolve contradictions in reported bioactivity data (e.g., conflicting antioxidant results)?
Methodological Answer:
Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time).
- Sample Purity : Re-evaluate via HPLC-MS to exclude co-eluting impurities .
- Contextual Factors : Test activity under varying pH/temperature conditions.
Resolution : Use orthogonal assays (e.g., ORAC and FRAP) to cross-validate results. Publish full experimental conditions (e.g., radical source, solvent system) .
Advanced Research Question: How can regioselective synthesis of derivatives be achieved to study structure-activity relationships?
Methodological Answer:
Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls, enabling selective glycosylation .
Enzymatic Catalysis : Leverage glycosyltransferases (e.g., UGT78D1) for stereospecific modifications .
Click Chemistry : Introduce azide-alkyne cycloadditions for stable triazole-linked analogs.
Validation : Monitor reaction progress via TLC and characterize products with 2D NMR .
Advanced Research Question: How can molecular dynamics (MD) simulations optimize this compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding poses with COX-2 or NADPH oxidase.
MD Parameters : Run simulations (GROMACS/AMBER) with explicit solvent (TIP3P water) and 100 ns trajectories.
Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA.
Key Metrics : Hydrogen bond occupancy, RMSD (protein stability), and binding pocket hydrophobicity .
Advanced Research Question: What in vitro models are appropriate to study its anti-inflammatory mechanisms?
Methodological Answer:
Cell Lines : Use RAW 264.7 macrophages or THP-1 monocytes.
Induction : Stimulate with LPS (1 µg/mL) and measure TNF-α/IL-6 via ELISA.
Pathway Analysis : Inhibit NF-κB (e.g., siRNA knockdown) or MAPK (SB203580) to isolate signaling roles .
Controls : Include dexamethasone (positive control) and vehicle (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
